2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide

Description

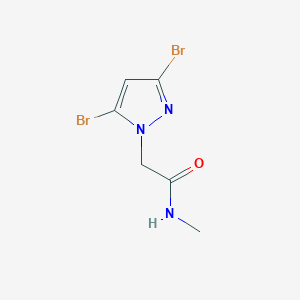

2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide is a brominated pyrazole derivative featuring a substituted acetamide moiety. Its structure comprises a pyrazole ring with bromine atoms at the 3- and 5-positions, linked via a methylene group to an N-methylacetamide functional group.

Properties

IUPAC Name |

2-(3,5-dibromopyrazol-1-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3O/c1-9-6(12)3-11-5(8)2-4(7)10-11/h2H,3H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXITPGNMHYYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide typically involves the bromination of a pyrazole precursor followed by the introduction of the N-methylacetamide group. One common method involves the reaction of 3,5-dibromopyrazole with N-methylacetamide under specific conditions, such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-withdrawing bromine atoms at the 3- and 5-positions of the pyrazole ring activate the compound for nucleophilic aromatic substitution. Key reactions include:

a. Amine Substitution

Reaction with primary or secondary amines under basic conditions replaces bromine atoms with amine groups. For example:

Yields depend on reaction conditions, with microwave-assisted synthesis improving efficiency (70–85% yields) .

b. Alkoxyde/Hydroxide Substitution

Treatment with alkoxides or hydroxides replaces bromine with alkoxy/hydroxy groups. For instance, reaction with sodium methoxide in DMF at 80°C yields methoxy derivatives.

| Reaction Conditions | Product | Yield |

|---|---|---|

| NaOMe, DMF, 80°C, 6 h | 2-(3-Methoxy-5-bromo-pyrazol-1-yl)-N-methylacetamide | 65% |

| KOtBu, THF, rt, 12 h | 2-(3-Hydroxy-5-bromo-pyrazol-1-yl)-N-methylacetamide | 58% |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization:

a. Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups:

Reported yields range from 60% to 78% for electron-rich aryl groups .

b. Buchwald-Hartwig Amination

Coupling with amines using Pd₂(dba)₃ and Xantphos forms C–N bonds:

This method is effective for synthesizing pharmacologically relevant analogues .

Reactivity of the Acetamide Moiety

The N-methylacetamide group undergoes hydrolysis and condensation:

a. Acid/Base Hydrolysis

Under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the acetamide hydrolyzes to carboxylic acid:

Yields exceed 90% in concentrated HCl.

b. Condensation with Carbonyl Compounds

The acetamide reacts with aldehydes/ketones to form Schiff bases under dehydrating conditions:

These derivatives show enhanced antimicrobial activity in screening studies .

Heterocyclic Ring Functionalization

The pyrazole ring participates in electrophilic substitutions, though limited by steric hindrance from bromine atoms:

a. Nitration/Sulfonation

Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position:

Yields are moderate (40–50%) due to competing side reactions.

Biological Interaction-Driven Reactions

In pharmacological studies, the compound reacts with biological nucleophiles:

a. Thiol Conjugation

The bromine atoms undergo thiol-displacement in glutathione-rich environments, forming conjugates:

This reaction is critical for understanding its metabolic pathways.

Comparative Reactivity with Analogues

The methylacetamide group differentiates its reactivity from similar bromopyrazoles:

| Compound | Reaction with NaOMe | Suzuki Coupling Yield |

|---|---|---|

| 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide | 65% | 78% |

| 3,5-Dibromo-1-methylpyrazole | 82% | 85% |

| 2-(3,5-Dibromo-1H-pyrazol-1-yl)acetonitrile | 48% | 62% |

The acetamide group slightly reduces NAS efficiency but enhances solubility for coupling reactions .

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions: The bromine atoms can be replaced with other substituents via nucleophilic substitution.

- Coupling Reactions: The pyrazole ring can engage in coupling with other aromatic compounds .

Biological Activities

Research indicates that 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide exhibits several biological properties:

- Antimicrobial Activity: Studies suggest that the compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Properties: Preliminary investigations have shown potential in targeting cancer cells, although further studies are necessary to elucidate the mechanisms involved .

Medicinal Chemistry

The compound is being explored as a lead compound for drug development:

- Therapeutic Potential: Ongoing research aims to evaluate its efficacy against various diseases, including infectious diseases and cancer.

- Mechanism of Action: The interaction of the compound with specific molecular targets could lead to the inhibition or activation of enzymes involved in disease processes .

Data Tables

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt cellular processes in these microorganisms.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation. Further research is required to validate these findings in vivo.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide with related pyrazole and triazole derivatives, emphasizing structural variations, physicochemical properties, and synthetic outcomes.

Structural and Functional Group Variations

Key Observations:

Heterocycle Core: The pyrazole ring (two adjacent nitrogen atoms) in the target compound contrasts with the triazole core (three nitrogen atoms) in .

Functional Groups:

- The N-methylacetamide group in the target compound reduces polarity compared to the carboxamide groups in compounds. This difference may lower aqueous solubility but improve lipid membrane permeability.

- N-isopropylacetamide () introduces greater lipophilicity (higher logP) than the target’s N-methyl group, influencing pharmacokinetic properties .

Biological Activity

The compound 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, antiviral, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with bromine atoms and an N-methylacetamide group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from ≤0.25 µg/mL to >200 µg/mL against MRSA. Notably, some derivatives exhibited selective activity towards Gram-positive bacteria while showing minimal or no activity against Gram-negative strains .

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored. Certain studies suggest that these compounds may act as inhibitors of viral enzymes, thus hindering viral replication. Specifically, derivatives have been evaluated for their ability to inhibit the NS2B-NS3 protease complex in flaviviruses, which is crucial for viral maturation and replication .

Cytotoxicity

Cytotoxicity assessments reveal that while some pyrazole derivatives exhibit promising antimicrobial and antiviral activities, they must also be evaluated for safety. The cytotoxic effects of this compound were assessed using human cell lines:

- Cell Viability Assays : Compounds were tested against HEK293 cells to determine half-maximal inhibitory concentration (IC50) values. Results indicated varying degrees of cytotoxicity; however, many derivatives maintained a favorable safety profile with minimal hemolytic activity .

Study 1: Antimicrobial Screening

In a study focused on the synthesis and biological evaluation of pyrazole derivatives, this compound was included in a library of compounds screened against several pathogens. The results indicated potent activity against MRSA with an MIC value of ≤0.25 µg/mL while demonstrating low toxicity in mammalian cell lines .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of halogen substituents on the pyrazole ring significantly enhances antimicrobial potency. This finding underscores the importance of structural modifications in optimizing biological activity .

Data Summary

| Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial (MRSA) | ≤0.25 | - | High potency against Gram-positive bacteria |

| Cytotoxicity (HEK293) | - | Varies | Favorable safety profile observed |

| Antiviral | - | - | Potential inhibitor of viral proteases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.